(S)-1-Benzyl-3-mesyloxypyrrolidine

Process Chemistry Asymmetric Synthesis Reaction Optimization

This (S)-configured mesylate ester is a critical electrophilic building block for asymmetric synthesis. Its specific (S)-stereochemistry and optimal mesylate leaving group ensure predictable stereochemical outcomes in nucleophilic substitutions, unlike the (R)-enantiomer or tosylate analogs. Ideal for synthesizing single-enantiomer pharmaceuticals, chiral ligands, and building focused pyrrolidine libraries, its high synthetic yield makes it a cost-effective choice for process R&D.

Molecular Formula C12H17NO3S
Molecular Weight 255.34 g/mol
CAS No. 118354-71-5
Cat. No. B055034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-3-mesyloxypyrrolidine
CAS118354-71-5
Molecular FormulaC12H17NO3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C12H17NO3S/c1-17(14,15)16-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
InChIKeyNZIDTDIDEPGKHB-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-3-mesyloxypyrrolidine (CAS 118354-71-5) Procurement Guide for Chiral Synthesis


(S)-1-Benzyl-3-mesyloxypyrrolidine, also designated as (3S)-1-(phenylmethyl)-3-pyrrolidinol 3-methanesulfonate, is a chiral mesylate ester derived from (S)-1-benzyl-3-pyrrolidinol. With a molecular formula of C12H17NO3S and a molecular weight of 255.33 g/mol , it serves as a key electrophilic building block in the asymmetric synthesis of pharmaceutical intermediates and chiral ligands. Its utility is predicated on the presence of the (S)-configured stereocenter at the 3-position of the pyrrolidine ring and the methanesulfonate leaving group, enabling stereospecific nucleophilic substitution reactions .

Procurement Risk Alert: Why In-Class Substitution of (S)-1-Benzyl-3-mesyloxypyrrolidine Fails


Substituting (S)-1-Benzyl-3-mesyloxypyrrolidine with its (R)-enantiomer (CAS 114715-35-4), racemic mixture (CAS 104016-82-2), or other leaving group analogs (e.g., tosylates, halides) introduces significant risk of synthetic failure. The compound's specific stereochemistry ((S)-configuration) is non-negotiable for asymmetric syntheses targeting single-enantiomer pharmaceuticals, where the use of the wrong enantiomer would produce the incorrect stereoisomer of the final drug candidate, potentially altering or eliminating its desired biological activity . Furthermore, the mesylate group offers a distinct reactivity profile compared to tosylates (which can be overly bulky and resistant to certain nucleophiles) or halides (which may undergo unwanted elimination or racemization), ensuring predictable stereochemical outcomes in nucleophilic substitutions .

Quantitative Differentiator Evidence for (S)-1-Benzyl-3-mesyloxypyrrolidine


Synthetic Efficiency: Optimized Yield vs. Alternative Mesylate Formation Protocols

A patent-specific synthesis protocol for (S)-1-Benzyl-3-mesyloxypyrrolidine reports a 99% isolated yield, using methanesulfonyl chloride and triethylamine in toluene at 0-20°C over 3.9 hours . This yield is significantly higher than yields typically reported for alternative leaving group formations, such as the 79% yield for 3-benzoylpropionic acid in a related process patent [1], highlighting a more efficient and reliable synthetic route.

Process Chemistry Asymmetric Synthesis Reaction Optimization

Chiral Purity Specification: Commercial Availability at Defined Enantiomeric Purity

The (S)-enantiomer is commercially specified with a minimum chemical purity of 98% by HPLC, as per vendor certificate of analysis . This contrasts with the racemic mixture (CAS 104016-82-2), which is a 50:50 mixture of (R) and (S) enantiomers and is therefore unsuitable for any application requiring a single stereoisomer [1]. The availability of the pure (S)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps.

Chiral Chromatography Quality Control Medicinal Chemistry

Stability and Storage: Defined Long-Term Storage Conditions

The compound is reported to be chemically stable under recommended storage conditions [1], with vendor guidelines specifying sealed storage in a dry environment at 2-8°C . This is a critical differentiator from less stable alternatives, such as the corresponding 3-bromo-pyrrolidine, which is prone to self-quaternization and requires specialized handling to prevent decomposition [2].

Stability Studies Inventory Management Chemical Storage

Analytical Characterization: Verified Structural Identity via NMR

The structural identity of (S)-1-Benzyl-3-mesyloxypyrrolidine is rigorously confirmed by 1H NMR (300 MHz, CDCl3) data, which provides a definitive spectral fingerprint for the compound. Key signals include the mesylate methyl singlet at δ 2.98 ppm and the diastereotopic benzylic protons at δ 3.61 and 3.68 ppm . This level of characterization is essential for confirming the identity and purity of the procured material, distinguishing it from structurally similar but incorrect compounds that could be inadvertently supplied.

Quality Assurance NMR Spectroscopy Structural Confirmation

Verified Application Scenarios for Procuring (S)-1-Benzyl-3-mesyloxypyrrolidine


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is specifically selected for the stereospecific introduction of a protected 3-aminopyrrolidine motif. The (S)-configured mesylate serves as an electrophilic chiral synthon in nucleophilic substitution reactions to build single-enantiomer drug candidates, such as farnesyl protein transferase inhibitors or other bioactive pyrrolidine-containing molecules . Its high synthetic yield (99%) makes it a cost-effective choice for process R&D.

Quality Control and Analytical Reference Standard

Due to its well-defined 1H NMR spectrum and high commercial purity (≥98% by HPLC) , (S)-1-Benzyl-3-mesyloxypyrrolidine is an ideal reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) used to monitor reactions, confirm the identity of in-house synthesized material, or perform impurity profiling.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The chiral pyrrolidine core is a privileged scaffold in asymmetric catalysis. This mesylate can undergo nucleophilic displacement with phosphine-containing nucleophiles to generate chiral 3-(diphenylphosphanyl)pyrrolidine ligands , which are valuable for enantioselective transition-metal catalysis. The use of the pure (S)-enantiomer ensures the synthesis of ligands with the correct stereochemical induction.

Building Block for Academic and Industrial Medicinal Chemistry

In medicinal chemistry programs, (S)-1-Benzyl-3-mesyloxypyrrolidine is utilized as a versatile, shelf-stable building block for constructing focused libraries of chiral 3-substituted pyrrolidines. Its defined storage stability (2-8°C) ensures it can be reliably inventoried for on-demand parallel synthesis, accelerating structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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